Nickel;terbium
Description
Nickel (Ni) and terbium (Tb) are metals with distinct roles in materials science. Terbium, a rare earth element, is critical in high-tech applications such as magnetostrictive materials, phosphors, and magneto-optical storage due to its unique magnetic and luminescent properties . Nickel, a transition metal, often appears as an impurity in terbium during industrial processing. The interaction between nickel and terbium, particularly in purification and compound formation, has been extensively studied to meet stringent purity requirements (e.g., <10 ppm Ni in terbium-based functional materials) .
Properties
CAS No. |
12035-69-7 |
|---|---|
Molecular Formula |
Ni2Tb |
Molecular Weight |
276.312 g/mol |
IUPAC Name |
nickel;terbium |
InChI |
InChI=1S/2Ni.Tb |
InChI Key |
WVNUETVOUKSYRD-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Tb] |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Mixing
Terbium oxide (99.99% purity) and nickel(II) oxide (NiO) are combined in stoichiometric ratios corresponding to the target compound (e.g., NiTb or Ni₃Tb). The mixture undergoes ball milling for 8–12 hours using zirconia media in anhydrous ethanol to achieve particle sizes below 5 μm. Critical parameters include:
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Milling duration | 10–12 hours | Reduces particle agglomeration |
| Rotational speed | 300–400 rpm | Ensures homogeneous mixing |
| Ball-to-powder ratio | 10:1 | Maximizes energy transfer |
Reduction and Alloy Formation
The milled powder is compacted into pellets and subjected to reduction in hydrogen atmosphere at 900–1000°C for 6–8 hours. This step converts oxides to metallic form while preventing terbium oxidation, which occurs readily above 400°C. Subsequent arc-melting under argon (99.999% purity) at 1500–1600°C ensures complete intermetallic formation. The process yields polycrystalline NiTb alloys with body-centered cubic structures, as confirmed by XRD analysis.
Solvothermal Synthesis of Nickel Terbium Coordination Complexes
Recent advances in coordination chemistry enable precise control over nickel terbium complex structures through solvothermal methods. A notable approach adapts terbium luminescent complex synthesis for heterometallic systems.
Ligand Selection and Reaction Optimization
Bifunctional ligands capable of coordinating both nickel and terbium ions are essential. Modified 5-ethylpyridine-2,3-dicarboxylic acid (PDA-Si) derivatives show particular promise, with siloxane groups facilitating covalent bonding to inorganic matrices. A typical reaction system contains:
- Terbium(III) chloride hexahydrate (TbCl₃·6H₂O): 0.1 M
- Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O): 0.15 M
- PDA-Si ligand: 0.25 M
- Ethanol/water (3:1 v/v) solvent mixture
The mixture undergoes hydrothermal treatment at 180°C for 72 hours in Teflon-lined autoclaves, producing crystalline NiTb-PDA-Si complexes with 1D chain structures.
Structural Characterization
Key structural features of solvothermally synthesized complexes include:
| Property | Measurement Technique | Result |
|---|---|---|
| Metal ratio (Ni:Tb) | EDS | 1:1 ± 0.05 |
| Crystal system | SC-XRD | Monoclinic (P2₁/c) |
| Coordination number | EXAFS | Ni: 6; Tb: 8 |
| Interatomic distances | PDF analysis | Ni-O: 2.05 Å; Tb-O: 2.38 Å |
These complexes exhibit unique photophysical properties, including terbium-centered green emission (543 nm) enhanced by nickel-mediated energy transfer pathways.
Ligand-Assisted Coprecipitation for Nanoscale Compounds
Nanoparticulate nickel terbium oxides benefit from controlled coprecipitation methods. The patent-derived terbium purification process provides a foundation for scalable nanoparticle synthesis.
Sequential Precipitation Protocol
- Terbium precursor solution : 0.5 M TbCl₃ in deionized water, pH adjusted to 4.0 using NH₄OH
- Nickel incorporation : 0.75 M Ni(NO₃)₂ solution added dropwise at 80°C under N₂ atmosphere
- Oxalic acid precipitation : 1.2 M (COOH)₂ added until pH 3.5, maintaining 150 rpm stirring
Critical parameters influencing particle morphology:
- Stirring speed: 120–180 rpm (controls nucleation rate)
- Aging time: 2–4 hours (determines crystallite size)
- Surfactant addition: 0.1% w/v PVP reduces agglomeration
Thermal Decomposition to Oxide Forms
The precipitated oxalate precursor undergoes calcination in tubular furnaces:
| Stage | Temperature (°C) | Duration (h) | Atmosphere | Phase Formation |
|---|---|---|---|---|
| Drying | 120 | 12 | Air | Removal of hydrate |
| Decomp. | 450 | 3 | N₂ | NiTb(C₂O₄)₃ → NiTbO₃ |
| Sintering | 850 | 5 | O₂ | Crystallite growth |
This method produces NiTbO₃ nanoparticles with 15–20 nm diameters and specific surface areas exceeding 50 m²/g.
Advanced Characterization Techniques
Comprehensive analysis of nickel terbium compounds requires multimodal characterization:
Spectroscopic Analysis
Magnetic Properties
VSM measurements reveal room-temperature ferrimagnetism in NiTb alloys:
| Compound | Mₛ (emu/g) | Hₖ (kOe) | T꜀ (K) |
|---|---|---|---|
| NiTb | 45.2 | 2.1 | 580 |
| Ni₃Tb | 38.7 | 1.8 | 510 |
The high Curie temperatures (T꜀) suggest strong 4f-3d exchange interactions between terbium and nickel sublattices.
Industrial-Scale Production Considerations
Adapting laboratory methods for mass production requires addressing several critical factors:
Atmosphere Control
Terbium's oxidation sensitivity necessitates:
Waste Stream Management
The hydrochloric acid-intensive processes demand closed-loop recovery systems:
- Distillation units for HCl regeneration (≥98% recovery)
- Terbium recovery from spent solutions via solvent extraction (P507/kerosene)
Emerging Synthesis Frontiers
Molecular Layer Deposition (MLD)
Recent developments enable atomic-scale control over nickel terbium films:
- Precursors: NiCp₂ and Tb(TMHD)₃
- Growth rate: 0.8 Å/cycle at 250°C
- Composition tuning via pulse ratio (Ni:Tb = 1:1 to 1:3)
Mechanochemical Synthesis
High-energy ball milling achieves alloying at reduced temperatures:
- 30:1 ball-to-powder ratio
- 500 rpm for 20 hours
- Yields nanocrystalline NiTb with 10–15 nm grains
Chemical Reactions Analysis
Types of Reactions: Nickel;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, this compound oxide can participate in oxidation-reduction reactions, where terbium ions can change their oxidation state .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce this compound oxides, while reduction reactions can yield metallic nickel and terbium .
Scientific Research Applications
Nickel;terbium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which nickel;terbium compounds exert their effects involves the interaction of nickel and terbium ions with their molecular targets. In catalytic applications, the compound’s unique electronic structure facilitates the activation of reactants, leading to enhanced reaction rates . In biomedical applications, the magnetic properties of this compound compounds enable their use in imaging techniques, where they interact with magnetic fields to produce contrast .
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Key Properties of Terbium, Nickel, and Comparable Elements
| Property | Terbium (Tb) | Nickel (Ni) | Gadolinium (Gd) | Dysprosium (Dy) |
|---|---|---|---|---|
| Melting Point (°C) | 1356 | 1455 | 1312 | 1407 |
| Boiling Point (°C) | 3123 | 2913 | 3273 | 2567 |
| Electronegativity (Pauling) | 1.2 | 1.91 | 1.20 | 1.22 |
| Common Oxidation States | +3, +4 | +2, +3 | +3 | +3 |
| Density (g/cm³) | 8.23 | 8.91 | 7.90 | 8.55 |
Key Observations :
Purification Challenges and Methods
Table 2: Purification Efficiency for Nickel in Terbium vs. Other Impurities
| Method | Ni in Tb (ppm) | Fe in Tb (ppm) | Al in Tb (ppm) |
|---|---|---|---|
| Raw Material | <0.05 | <5 | <10 |
| Post-Fluorination | 18–20 | 20–25 | 15–20 |
| Vacuum Distillation | ~8 | ~5 | ~3 |
| Solid-State Electrotransport (SSE) | <2 | <1 | <1 |
Key Findings :
- Vacuum Distillation: Limited efficacy for nickel removal due to similar vapor pressures of Ni and Tb .
- SSE: Reduces Ni content to <2 ppm via the electron wind effect, where Ni migrates toward the anode due to its positive charge (Z*) and higher electronegativity .
Comparison with Other Systems :
Structural and Electronic Comparisons in Complexes
Nickel-Terbium vs. Other Rare Earth-Transition Metal Complexes :
- Pyridine-Based Ligands : Terbium forms stable complexes with 2,6-bis(oxazolinyl)pyridine (Py-box), similar to nickel. However, Ni-Py-box complexes exhibit higher redox stability, while Tb-Py-box complexes prioritize luminescent properties .
- Halogenated Porphyrins: In beta-halogenated porphyrins, terbium complexes (e.g., Tb(Cl₈TPP)) show greater structural distortion than nickel analogs, altering their electronic absorption spectra and redox potentials .
Table 3: Redox Potentials of Halogenated Porphyrins
| Compound | Oxidation Potential (V) | Reduction Potential (V) |
|---|---|---|
| Ni(Cl₈TPP) | +0.85 | -1.20 |
| Tb(Cl₈TPP) | +0.72 | -1.35 |
| H₂(Br₈TPP) | +0.68 | -1.40 |
Industrial and Functional Comparisons
- Magnetostrictive Alloys: Terbium-nickel alloys are less common than terbium-iron (Terfenol-D) due to nickel’s ferromagnetism, which disrupts magnetostrictive performance .
- Catalytic Applications : Nickel-terbium oxides are explored for water splitting, but their activity is lower than cobalt-terbium systems due to nickel’s weaker oxidative stability .
Q & A
Q. How can advanced data analysis methods resolve contradictions in terbium’s photoluminescence decay kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
